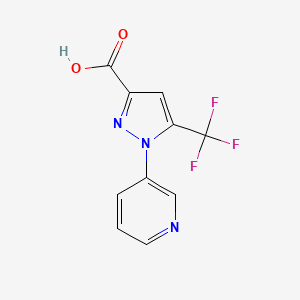
1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazole derivative with a trifluoromethyl group attached to the pyridine ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as (5-Trifluoromethyl)pyridin-3-yl)boronic acid have been synthesized . The Suzuki–Miyaura cross-coupling reaction is a common method used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the pyrazole and pyridine rings, as well as the trifluoromethyl group .
Chemical Reactions Analysis
The compound, being a pyrazole derivative, is likely to undergo various chemical reactions. For instance, the Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron reagents .
科学的研究の応用
Functionalization and Derivative Synthesis
The compound has been a subject of studies focusing on the functionalization reactions of pyrazole carboxylic acids. For instance, reactions involving pyrazole-3-carboxylic acid derivatives with various binucleophiles have led to the synthesis of corresponding pyrazole-3-carboxamides and -3-carboxylate derivatives. Such transformations are critical for creating a plethora of structurally diverse molecules for further application in chemical synthesis and materials science (Yıldırım, Kandemirli, & Akçamur, 2005).
Coordination Chemistry and MOF Construction
The compound and its analogs have found significant applications in the development of coordination polymers and metal-organic frameworks (MOFs). For example, derivatives of pyrazole-carboxylic acids have been utilized to construct coordination complexes with transition metals, leading to materials with novel topologies and potential applications in gas storage, separation, and catalysis (Zhao et al., 2014).
Luminescence and Optical Properties
Research has also explored the optical properties of pyrazole derivatives. Syntheses of pyrazole derivatives, including those incorporating the trifluoromethyl group, have been characterized by their photophysical properties. These studies contribute to the development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors (Li-min Huang et al., 2013).
Corrosion Inhibition
Additionally, compounds featuring the pyrazole moiety, akin to the target compound, have been evaluated as corrosion inhibitors for metals. These studies have revealed the potential of such derivatives to protect metals in corrosive environments, showcasing their applicability in materials science and engineering (El Hajjaji et al., 2018).
Chemical Sensing
Furthermore, pyrazole-carboxylic acid derivatives have been utilized in the synthesis of coordination polymers with properties suitable for chemical sensing. These materials can serve as sensitive detectors for ions and molecules, highlighting the versatility of the compound in the design of functional materials for environmental monitoring and diagnostics (Yan, Li, & Yong, 2020).
将来の方向性
特性
IUPAC Name |
1-pyridin-3-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-4-7(9(17)18)15-16(8)6-2-1-3-14-5-6/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTWREJGMDPZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
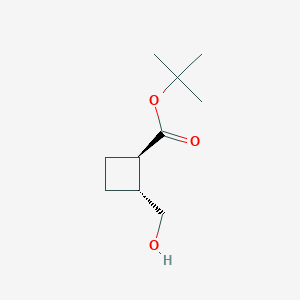

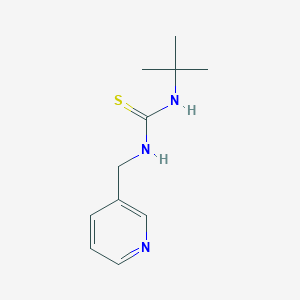
![4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2774278.png)
![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)
![Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2774282.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2774285.png)
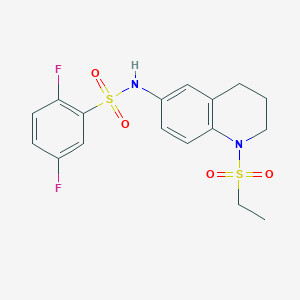
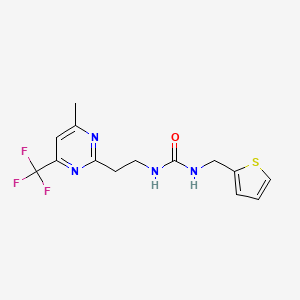
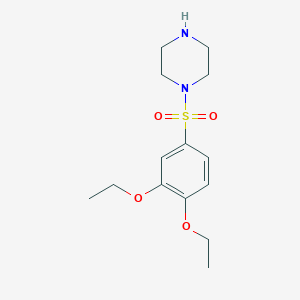

![benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate](/img/structure/B2774291.png)
![4,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-2-carboxamide](/img/structure/B2774293.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2774294.png)
